molecular formula C19H19N3O5S B2544904 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 422528-53-8

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2544904
CAS No.: 422528-53-8
M. Wt: 401.44
InChI Key: LINDCRYUNUHLJP-UHFFFAOYSA-N
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Description

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic quinazolinone derivative of significant interest in medicinal chemistry research. This compound features a core 2-mercapto-4(3H)-quinazolinone scaffold, a structure recognized for its potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms . The molecule is strategically designed with a 3,4,5-trimethoxyphenylacetamide moiety, which enhances its potential bioactivity and selectivity profile. Research indicates that closely related quinazolinone derivatives demonstrate particularly strong inhibition of tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII . These transmembrane enzymes are overexpressed in hypoxic tumor environments and are validated antitumor targets implicated in cancer cell proliferation, survival, and metastasis . The selective inhibition of these isoforms over widely expressed off-target isoforms like hCA I and II is a key research objective in anticancer drug development. Compounds within this chemical class have shown promising selectivity ratios for hCA IX and XII over hCA I and II, making them valuable chemical tools for investigating tumor biology and developing targeted therapies . The molecular structure allows for potential interactions with conserved residues in the CA active site through both hydrogen bonding and hydrophobic interactions. This product is provided for research applications exclusively, including enzyme inhibition studies, cancer biology research, structure-activity relationship investigations, and as a synthetic intermediate for further chemical exploration. It is supplied as a high-purity solid and should be stored under appropriate conditions. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

422528-53-8

Molecular Formula

C19H19N3O5S

Molecular Weight

401.44

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C19H19N3O5S/c1-25-14-8-11(9-15(26-2)17(14)27-3)20-16(23)10-22-18(24)12-6-4-5-7-13(12)21-19(22)28/h4-9H,10H2,1-3H3,(H,20,23)(H,21,28)

InChI Key

LINDCRYUNUHLJP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced by reacting the quinazolinone intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

    Attachment of the Trimethoxyphenylacetamide Moiety: The final step involves the acylation of the quinazolinone-sulfanylidene intermediate with 3,4,5-trimethoxyphenylacetic acid or its derivatives using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the sulfanylidene group, potentially yielding dihydroquinazolinones or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazolinones, thiols

    Substitution: Halogenated derivatives, alkylated products, acylated compounds

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies for inhibiting tumor growth and reducing inflammation.

    Industry: Potential use in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Kinases, proteases, and other enzymes involved in cellular signaling pathways.

    Pathways Involved: The compound may inhibit the activity of these enzymes, leading to the disruption of signaling pathways that regulate cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Molecular Docking and SAR Insights

  • Trimethoxyphenyl Group : Essential for binding to β-tubulin’s colchicine site via hydrogen bonds with Thr179 and Asn258 .
  • Thioether Linkage : Enhances metabolic stability compared to oxygen analogues, as evidenced by prolonged in vivo half-life .
  • Acetamide Chain : The sulfamoyl or 3,4,5-trimethoxy substitutions optimize solubility and target affinity. For example, N-(4-sulfamoylphenyl) derivatives show improved pharmacokinetics .

Biological Activity

The compound 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a derivative of quinazolinone, a class known for its diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O4SC_{15}H_{16}N_{2}O_{4}S. The structural features include:

  • A quinazolinone moiety , which is pivotal for its biological activity.
  • A trimethoxyphenyl group that enhances solubility and bioavailability.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The quinazolinone scaffold is known to modulate various biological pathways, including:

  • Enzyme inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression.
  • Antioxidant activity : Potentially reducing oxidative stress in cells.

Biological Activity Overview

Research indicates that quinazolinone derivatives exhibit a range of biological activities, including:

  • Anticancer properties : Significant cytotoxicity against various human cancer cell lines.
  • Anti-inflammatory effects : Inhibition of cyclooxygenase (COX) enzymes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against SW620, PC-3, NCI-H23 cells
Anti-inflammatoryCOX-2 inhibition
Enzyme inhibitionPotential inhibition of key metabolic enzymes

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various quinazolinone derivatives, including this compound. Results showed significant cytotoxicity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines. The most potent derivatives were found to enhance caspase activation, indicating a mechanism involving apoptosis induction .
  • COX-2 Inhibition : Research has demonstrated that compounds with similar structures exhibit COX-2 inhibitory activity. For instance, one derivative showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM, suggesting that modifications in the structure can optimize inhibitory effects .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of quinazolinone derivatives indicated that substituents at specific positions significantly affect biological activity. For example, compounds with methoxy groups at the para position exhibited enhanced anticancer properties compared to their unsubstituted counterparts .

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